

Fulacimstat: A Technical Guide to a Novel Chymase Inhibitor

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Fulacimstat (BAY 1142524) is a potent and orally bioavailable inhibitor of chymase, a serine protease primarily found in the secretory granules of mast cells.[1][2] Initially investigated for its potential role in mitigating adverse cardiac remodeling following myocardial infarction, recent research has unveiled a novel profibrinolytic mechanism, suggesting its utility in the treatment of thrombotic diseases.[2][3][4] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and preclinical and clinical findings related to **Fulacimstat**. Detailed experimental protocols and quantitative data are presented to support further research and development efforts.

Chemical Structure and Physicochemical Properties

Fulacimstat is a complex small molecule with the chemical formula C23H16F3N3O6 and a monoisotopic molecular weight of 487.099119736 g/mol .[5] Its systematic name is 1-(3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-6-yl)-2,4-dioxo-3-[(1R)-4-(trifluoromethyl)-2,3-dihydro-1H-inden-1-yl]-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid.[6]

Table 1: Physicochemical Properties of **Fulacimstat**



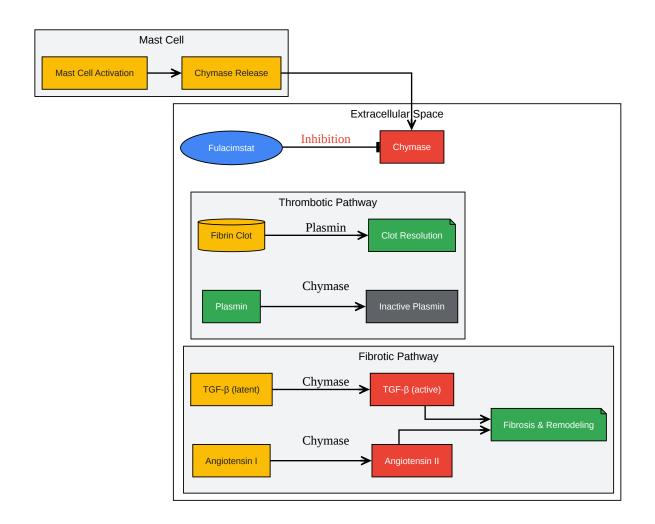
Property	Value	Reference
Molecular Formula	C23H16F3N3O6	[5][7]
Molecular Weight	487.391 g/mol	[5]
Appearance	White to off-white solid	[7]
Solubility	DMSO: 50 mg/mL (102.59 mM)	[7]
InChI Key	JDARDSVOVYVQST- MRXNPFEDSA-N	[6]
SMILES	CN1C2=CC=C(C=C2OC1=O) N1C=C(C(O)=O)C(=O)N([C@ @H]2CCC3C(=CC=CC=32)C(F)(F)F)C1=O	[6]

Mechanism of Action and Signaling Pathway

Fulacimstat is a highly potent and selective inhibitor of chymase.[1] Chymase is a chymotrypsin-like serine protease stored in mast cell granules and released upon activation.[2] In cardiovascular and fibrotic diseases, chymase is implicated in the conversion of angiotensin I to the potent vasoconstrictor and profibrotic agent angiotensin II. It also activates transforming growth factor- β (TGF- β) and matrix metalloproteinases (MMPs), contributing to tissue remodeling and fibrosis.[2]

A more recently discovered role for chymase is in the regulation of fibrinolysis. Chymase can inactivate plasmin, a key enzyme responsible for the degradation of fibrin clots.[2][4] By inhibiting chymase, **Fulacimstat** is proposed to protect plasmin from inactivation, thereby enhancing the resolution of thrombi.[2]





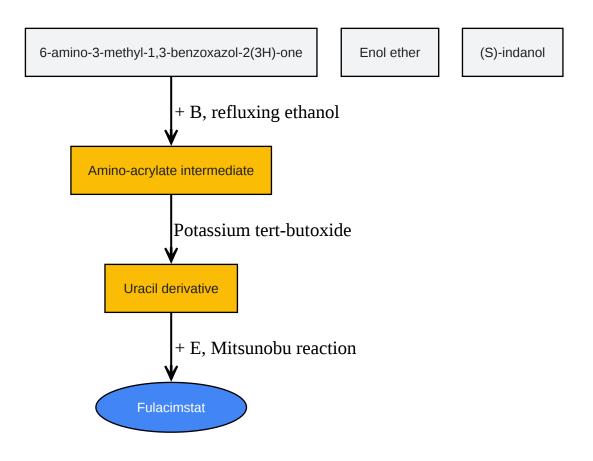
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Caption: Mechanism of action of Fulacimstat.

Synthesis



The synthesis of **Fulacimstat** involves a multi-step process. A general synthetic route is outlined below, based on published literature.[1]



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Caption: Generalized synthetic workflow for **Fulacimstat**.

Experimental Protocol: Synthesis of Fulacimstat

The synthesis of **Fulacimstat** begins with the reaction of 6-amino-3-methyl-1,3-benzoxazol-2(3H)-one with an appropriate enol ether in refluxing ethanol to form an amino-acrylate intermediate.[1] This intermediate is then cyclized in situ to the corresponding uracil derivative using a base such as potassium tert-butoxide.[1] The final step involves a Mitsunobu reaction between the uracil derivative and (S)-indanol to stereospecifically introduce the trifluoromethyl-indane moiety, yielding **Fulacimstat**.[1]

Preclinical Pharmacology In Vitro Activity



Fulacimstat is a potent inhibitor of both human and hamster chymase.

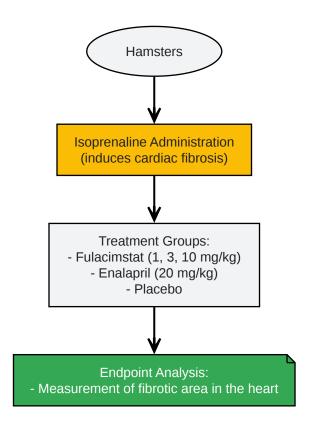
Table 2: In Vitro Inhibitory Activity of Fulacimstat

Target	IC50 (nM)	Reference
Human Chymase	4	[1][7]
Hamster Chymase	3	[1][7]
Human Cathepsin G	140	[1]

Fulacimstat exhibits high selectivity for chymase over other serine proteases.[1] It did not show significant activity against 73 other pharmacologically relevant targets at concentrations up to 10 μ M.[1] Furthermore, it displayed weak inhibitory potential against a panel of cytochrome P450 (CYP) isoforms in vitro.[1]

In Vivo Studies

This model is used to evaluate the antifibrotic effects of drug candidates.





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Caption: Experimental workflow for the cardiac fibrosis model.

Protocol: Cardiac fibrosis was induced in hamsters by the administration of isoprenaline. The animals were then treated with **Fulacimstat** at doses of 1, 3, and 10 mg/kg, enalapril (20 mg/kg), or a placebo.[1][7] After the treatment period, the hearts were excised, and the fibrotic area was quantified.

Results: **Fulacimstat** dose-dependently reduced the fibrotic area in the hearts of isoprenaline-treated hamsters.[1][7] A significant reduction was observed starting at a dose of 1 mg/kg/day, which was comparable to the effect of enalapril at 20 mg/kg.[1]

Table 3: Effect of Fulacimstat on Isoprenaline-Induced Cardiac Fibrosis in Hamsters

Treatment Group	Dose	Fibrotic Area (%)	Reference
Isoprenaline + Placebo	-	24.4 ± 1.8	[7]
Isoprenaline + Fulacimstat	1 mg/kg	16.4 ± 1.2	[7]
Isoprenaline + Fulacimstat	3 mg/kg	12.4 ± 1.3	[7]
Isoprenaline + Fulacimstat	10 mg/kg	10.9 ± 1.4	[7]
Isoprenaline + Enalapril	20 mg/kg	17.7 ± 1.5	[7]

This model assesses the antithrombotic potential of a compound.

Protocol: Injury to the femoral vein was induced in hamsters using ferric chloride (FeCl3) to promote thrombus formation. **Fulacimstat** (3 or 10 mg/kg) or a vehicle control was orally administered before the injury.[1] The size of the resulting thrombus was measured.



Results: Oral administration of **Fulacimstat** at both 3 and 10 mg/kg resulted in a statistically significant reduction in thrombus size compared to the control group.[1]

Pharmacokinetics

Table 4: Pharmacokinetic Parameters of Fulacimstat in Different Species

Species	Parameter	Value	Reference
Rat	Plasma Clearance (CL)	0.26 L/(h·kg)	[8]
Rat	Oral Bioavailability (F) at 1 mg/kg	94%	[8]
Dog	Plasma Clearance (CL)	-	-
Dog	Volume of Distribution (Vss)	-	-
Dog	Terminal Half-life (t1/2)	-	-
Dog	Oral Bioavailability (F) at 1 mg/kg	-	-
Monkey	Plasma Clearance (CL)	-	-
Monkey	Volume of Distribution (Vss)	-	-
Monkey	Terminal Half-life (t1/2)	-	-
Monkey	Oral Bioavailability (F) at 1 mg/kg	-	-

Note: A more comprehensive table of pharmacokinetic data was referenced but specific values for dog and monkey were not available in the provided search results.[1]



Clinical Development

Fulacimstat has been evaluated in several clinical trials.

CHIARA MIA 1 Trial (NCT02452515)

This Phase 2a, multicenter, randomized, placebo-controlled, single-blind pilot study assessed the safety and tolerability of **Fulacimstat** in clinically stable patients with left ventricular dysfunction following myocardial infarction.[5][8][9]

Protocol: Patients (n=49) were randomized to receive one of four doses of **Fulacimstat** (5 mg twice daily, 10 mg twice daily, 25 mg twice daily, or 50 mg once daily) or a placebo for two weeks.[8][9] The primary objective was to evaluate safety and tolerability based on the incidence and severity of adverse events.[9]

Results: **Fulacimstat** was found to be safe and well-tolerated at all tested doses.[8] There were no clinically relevant effects on vital signs or potassium levels compared to the placebo.[8] Mean plasma concentrations of **Fulacimstat** increased with the administered dose.[8]

CHIARA MIA 2 Trial

This study further investigated the effects of **Fulacimstat** on adverse cardiac remodeling after acute myocardial infarction.[3]

Protocol: Patients were randomized to receive either 25 mg of **Fulacimstat** twice daily or a placebo for six months.[3]

Results: While **Fulacimstat** was safe and well-tolerated, it did not demonstrate a significant effect on cardiac remodeling compared to the placebo.[3][4]

Conclusion

Fulacimstat is a potent and selective chymase inhibitor with a well-characterized chemical structure and mechanism of action. Preclinical studies have demonstrated its efficacy in models of cardiac fibrosis and thrombosis. While clinical trials in cardiac remodeling did not meet their primary efficacy endpoints, the drug was shown to be safe and well-tolerated. The emerging role of chymase in thrombosis has renewed interest in **Fulacimstat** as a potential therapeutic



agent with a novel profibrinolytic mechanism. Further research is warranted to explore its full therapeutic potential in thrombotic disorders.

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